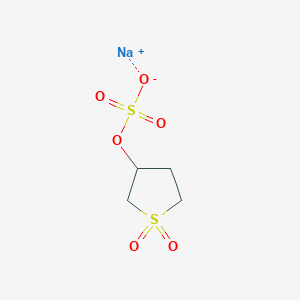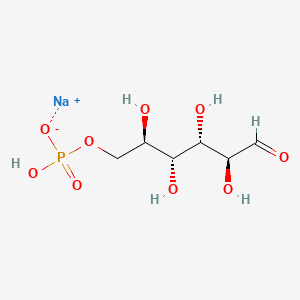
2-(2-Chloro-4-fluorophenoxy)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-4-fluorophenoxy)ethanethioamide (CFPE) is a synthetic, organosulfur compound with a wide range of applications in the field of scientific research. CFPE is a colorless, odorless, crystalline solid that is soluble in organic solvents and is stable when stored in a cool, dry place. CFPE has been studied extensively in recent years, due to its unique properties and potential as a drug development tool.
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized novel derivatives like 4-(2-fluorophenoxy)quinoline containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, exhibiting moderate to excellent antiproliferative activity against various cancer cell lines. The presence of a 2-chloro substituted phenyl group on the cinnoline ring enhances the antitumor activity, highlighting the potential of fluoro-phenolic compounds in cancer treatment (Li et al., 2013).
Fluoroionophores and Metal Recognition
- Fluoroionophores synthesized from diamine-salicylaldehyde (DS) derivatives have been developed to interact with various metal cations, showing promise in cellular metal staining and metal recognition, which are crucial for numerous biological and chemical processes (Hong et al., 2012).
Structural Analysis and Material Properties
- Detailed structural analysis and DFT studies of compounds like 2-(4-fluorophenoxy) acetic acid have been conducted, revealing insights into their kinetic stability, reactivity, and charge distribution. This type of research aids in understanding the fundamental properties of fluoro-phenolic compounds and their potential applications in various fields (Prabhuswamy et al., 2021).
Anticancer and Antipathogenic Properties
- Synthesis of compounds like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes has been conducted, with some complexes showing moderate in vitro activity against cancer cell lines, indicating the potential of fluoro-phenolic compounds in developing anticancer drugs (Abbas et al., 2020).
- Thiourea derivatives containing fluorinated phenol moieties have shown significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. This opens up possibilities for using these compounds in combating microbial infections (Limban et al., 2011).
Polymers and Material Science
- Synthesis of novel aromatic polyamides derived from compounds like 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane has been carried out, showing that these polyamides exhibit good thermal stability and potential applications in engineering plastics and membrane materials (Gutch et al., 2003).
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNOS/c9-6-3-5(10)1-2-7(6)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREVONDNEQDDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263108 |
Source


|
| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
CAS RN |
952183-08-3 |
Source


|
| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)



